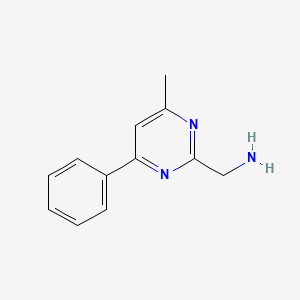
(4-Methyl-6-phenylpyrimidin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methyl-6-phenylpyrimidin-2-yl)methanamine: is a chemical compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds. Pyrimidines are essential components of nucleic acids and play a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-6-phenylpyrimidin-2-yl)methanamine typically involves the following steps:
Condensation Reaction: The starting materials, such as phenylacetonitrile and guanidine, undergo a condensation reaction to form the pyrimidin-2-yl core.
Methylation: The resulting pyrimidin-2-yl core is then methylated at the 4-position to introduce the methyl group.
Amination: Finally, the compound is subjected to an amination reaction to introduce the amine group at the 2-position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
(4-Methyl-6-phenylpyrimidin-2-yl)methanamine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution: Substitution reactions at different positions of the pyrimidine ring can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Pyrimidin-2-one derivatives.
Reduction Products: Reduced pyrimidin-2-ylmethanamine derivatives.
Substitution Products: Substituted pyrimidin-2-ylmethanamine derivatives.
Scientific Research Applications
(4-Methyl-6-phenylpyrimidin-2-yl)methanamine: has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, such as antiviral, antibacterial, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (4-Methyl-6-phenylpyrimidin-2-yl)methanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
(4-Methyl-6-phenylpyrimidin-2-yl)methanamine: is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 4-Methyl-6-phenylpyrimidin-2-amine, 4-Methyl-6-phenylpyrimidin-2-ol, 4-Methyl-6-phenylpyrimidin-2-thiol.
Uniqueness: The presence of the methanamine group in this compound distinguishes it from other pyrimidines, potentially leading to different biological activities and applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
944902-65-2 |
|---|---|
Molecular Formula |
C12H13N3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
(4-methyl-6-phenylpyrimidin-2-yl)methanamine |
InChI |
InChI=1S/C12H13N3/c1-9-7-11(15-12(8-13)14-9)10-5-3-2-4-6-10/h2-7H,8,13H2,1H3 |
InChI Key |
GHYSOBVMKDOQGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)CN)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















